10-羟基-9-硝基喜树碱

描述

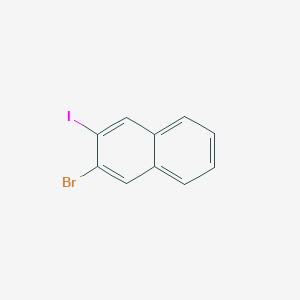

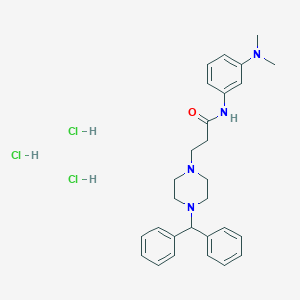

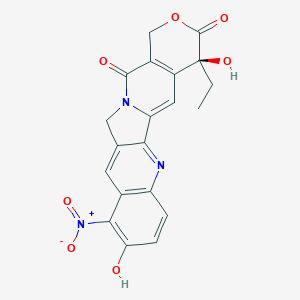

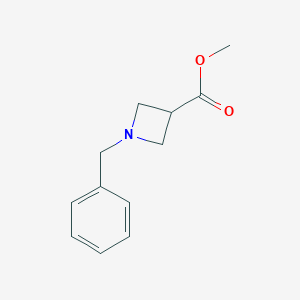

10-Hydroxy-9-nitrocamptothecin is an organic compound with the empirical formula C20H15N3O7 . It is a unique compound that has been used in research and development .

Molecular Structure Analysis

The molecular structure of 10-Hydroxy-9-nitrocamptothecin is characterized by a planar pentacyclic ring system . The molecular weight of the compound is 409.35 .科学研究应用

抑制溶质载体转运蛋白: 喜树碱及其衍生物,包括 10-羟基-9-硝基喜树碱,选择性地抑制由必需的人类溶质载体转运蛋白 (SLC) 介导的底物摄取。这种抑制为治疗优化和降低癌症治疗中的毒性提供了潜在靶点 (Zheng 等人,2016)。

对各种癌症的疗效: 9-硝基喜树碱脂质体气溶胶已被证明在裸鼠的乳腺癌、结肠癌和肺癌异种移植中有效抑制肿瘤生长,剂量远小于传统使用的剂量 (Knight 等人,1999)。

联合治疗: 当与卡培他滨联合使用时,9-硝基喜树碱显示出治疗转移性实体瘤的潜力,对难治性肿瘤患者有益 (Michaelson 等人,2003)。

临床试验: 9-硝基喜树碱目前正在进行 II 期和 III 期临床试验,用于治疗各种癌症,通过抑制 DNA 拓扑异构酶,证明了其作为有效抗肿瘤剂的潜力 (Qi & Chun-yan, 2005)。

抗癌药物开发: 喜树碱及其类似物,包括 10-羟基-9-硝基喜树碱,是有前途的抗癌药物。基因操作可能导致高产紫杉属植物,用于紫杉醇的供应,与生产这些化合物相关 (Wall & Wani, 1998)。

难治性卵巢癌的治疗: 口服 9-硝基喜树碱被发现对难治性上皮性卵巢癌、输卵管癌或腹膜癌有效,中位生存期为 8 个月,且最长可耐受 47 周 (Verschraegen 等人,1999)。

胰腺癌治疗: 9-硝基喜树碱已显示出通过抑制 DNA 拓扑异构酶 I 来治疗胰腺癌的潜力,在临床前和临床试验中取得了有希望的结果 (Yang, 2008)。

代谢物的鉴定: 在大鼠中,9-硝基-20(S)-喜树碱转化为胆汁代谢物,这些代谢物可能作为其抗癌活性的潜在生物标志物 (Li 等人,2003)。

最大耐受剂量和毒性: 9-硝基喜树碱的口服最大耐受剂量为每周连续五天每天 1.5 mg/m2。已观察到显着的抗肿瘤活性,但存在血液学、胃肠道和膀胱毒性的可能性 (Verschraegen 等人,1998)。

改善内酯稳定性: 9-硝基喜树碱的脂质体包封显着提高了肝脏中的内酯稳定性,可能有利于临床应用 (Chen 等人,2008)。

食物对药物处置的影响: 临床和药代动力学研究评估了食物对 9-硝基喜树碱及其 9-氨基喜树碱代谢物在实体瘤患者中的处置的影响 (Zamboni 等人,2006)。

与细胞周期蛋白依赖性激酶抑制剂的协同作用: 细胞周期蛋白依赖性激酶抑制剂增强了喜树碱衍生物在小细胞肺癌中的细胞毒活性,可能提高了反应率 (Hamilton 等人,2014)。

自微乳化药物递送系统: 自微乳化药物递送系统 (SMEDDS) 提高了口服 9-硝基喜树碱对裸鼠中人癌异种移植的抗癌作用 (Lu 等人,2008)。

抗肿瘤活性和细胞周期调控: 10-甲氧基-9-硝基喜树碱在体外和体内均具有很高的抗肿瘤活性,潜在的细胞周期调控促进了其抗癌特性 (Luo 等人,2006)。

MONCPT 诱导的细胞周期停滞: MONCPT 诱导的 A549 细胞中细胞周期 G2/M 停滞涉及 P53 和 p38 MAPK 通路,这可能促进了其在人非小细胞肺癌中的抗肿瘤活性 (Zhang 等人,2010)。

抗血管生成特性: MONCPT 表现出潜在的抗血管生成特性,这可能促进了其抗肿瘤活性 (Yang 等人,2006)。

安全和危害

未来方向

The future directions for 10-Hydroxy-9-nitrocamptothecin and other camptothecin derivatives involve further optimization of therapeutic effectiveness through drug delivery strategies that prolong tumor exposure to these S phase-specific agents. This includes improving oral bioavailability through structure modification and innovative formulation approaches, alternative parenteral dosage forms, and administration schedules .

属性

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O7/c1-2-20(27)12-6-14-16-9(7-22(14)18(25)11(12)8-30-19(20)26)5-10-13(21-16)3-4-15(24)17(10)23(28)29/h3-6,24,27H,2,7-8H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZABKRGTMUGCV-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908881 | |

| Record name | 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Hydroxy-9-nitrocamptothecin | |

CAS RN |

104267-73-4 | |

| Record name | 9-Hydroxy-10-nitrocamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104267734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)